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molecular formula C4H4N4O3 B8761409 Dihydroxy-1,2,4-triazine-6-carboxamide

Dihydroxy-1,2,4-triazine-6-carboxamide

Cat. No. B8761409
M. Wt: 156.10 g/mol
InChI Key: CBMHAOUAWFJPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787544B2

Procedure details

In 10 mL of dimethylformamide is suspended 0.5 g of 3,5-dihydroxy-1,2,4-triazine-6-carboxylic acid obtained according to the method described in literature (JP-A-54-79292). Then, 2.06 g of N,N′-carbonyldiimidazole is added thereto, and the resulting solution in stirred at ambient temperature for 6 hours. The reaction mixture is cooled with ice, saturated with gaseous ammonia, and then stirred for 15 minutes at the same temperature as above. The deposited crystals are collected by filtration to obtain 0.37 g of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[N:3]=[N:4][C:5]([C:9]([OH:11])=O)=[C:6]([OH:8])[N:7]=1.[NH3:12]>CN(C)C=O>[O:1]=[C:2]1[NH:7][C:6](=[O:8])[C:5]([C:9]([NH2:12])=[O:11])=[N:4][NH:3]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1N=NC(=C(N1)O)C(=O)O
Step Two
Name
N,N′-carbonyldiimidazole
Quantity
2.06 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution in stirred at ambient temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
stirred for 15 minutes at the same temperature as above
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The deposited crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1NN=C(C(N1)=O)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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